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Compound of Interest

Compound Name: (Sarl)-Angiotensin Il

Cat. No.: B15142852

For Researchers, Scientists, and Drug Development Professionals

(Sarl)-Angiotensin Il is a potent synthetic analog of the endogenous vasoconstrictor peptide,
Angiotensin Il. This technical guide provides an in-depth overview of its core characteristics,
including its structure, synthesis, and the signaling pathways it modulates. The information is
tailored for researchers, scientists, and professionals involved in drug development and
cardiovascular research.

Structure of (Sarl)-Angiotensin Il

(Sarl)-Angiotensin Il is an octapeptide with the amino acid sequence Sar-Arg-Val-Tyr-lle-His-
Pro-Phe.[1][2][3] The key structural modification in this analog is the substitution of the naturally
occurring L-Aspartic acid at position 1 with Sarcosine (Sar), which is N-methylglycine.[4] This
substitution confers resistance to degradation by aminopeptidases, thereby prolonging its
biological half-life compared to native Angiotensin II.

Property Value

Amino Acid Sequence Sar-Arg-Val-Tyr-lle-His-Pro-Phe
Molecular Formula C49H71N13010

Molecular Weight 1002.17 g/mol [1]

Key Modification Sarcosine at position 1
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Synthesis of (Sarl)-Angiotensin Il

The synthesis of (Sarl)-Angiotensin Il is typically achieved through Solid-Phase Peptide
Synthesis (SPPS) using the Fmoc/tBu strategy. This method allows for the sequential addition
of amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Solid-Phase Peptide Synthesis
(Fmoc/tBu)

This protocol outlines the manual synthesis of (Sarl)-Angiotensin Il on a rink amide resin.
Materials:
e Rink Amide resin

e Fmoc-protected amino acids: Fmoc-Phe-OH, Fmoc-Pro-OH, Fmoc-His(Trt)-OH, Fmoc-lle-
OH, Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Sar-OH

e Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium
hexafluorophosphate), HOBt (Hydroxybenzotriazole)

o Base: DIPEA (N,N-Diisopropylethylamine)

o Deprotection reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)

e Solvents: DMF, DCM (Dichloromethane)

o Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (T1S)/Water (95:2.5:2.5 v/viv)
o Diethyl ether

 Acetonitrile

o Water (HPLC grade)

Procedure:

o Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
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e First Amino Acid Coupling (Fmoc-Phe-OH):

o Activate Fmoc-Phe-OH (3 eq.) with HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF
for 5 minutes.

o Add the activated amino acid solution to the swollen resin and shake for 2 hours.
o Wash the resin with DMF (3x) and DCM (3x).
e Fmoc Deprotection:
o Add 20% piperidine in DMF to the resin and shake for 5 minutes.
o Drain and repeat the piperidine treatment for 15 minutes.
o Wash the resin with DMF (5x) and DCM (3x).

o Subsequent Amino Acid Couplings: Repeat steps 2 and 3 for each subsequent amino acid in
the sequence (Pro, His, lle, Tyr, Val, Arg, Sar).

o Cleavage and Deprotection:

[e]

Wash the final peptide-resin with DCM and dry under vacuum.

o

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

Filter the resin and collect the filtrate.

[¢]

[e]

Precipitate the peptide by adding cold diethyl ether to the filtrate.

[e]

Centrifuge to pellet the peptide and decant the ether.

o

Wash the peptide pellet with cold diethyl ether (2x).

o Purification:

o Dissolve the crude peptide in a minimal amount of acetonitrile/water.
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o Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC)
on a C18 column.

o Characterization: Confirm the identity and purity of the synthesized peptide by mass
spectrometry and analytical HPLC.
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Figure 1: Solid-Phase Peptide Synthesis Workflow for (Sarl)-Angiotensin Il.

Signaling Pathways of (Sarl)-Angiotensin Il

(Sarl)-Angiotensin Il exerts its physiological effects by binding to and activating Angiotensin |l
receptors, primarily the AT1 and AT2 receptors. These are G-protein coupled receptors
(GPCRs) that trigger distinct downstream signaling cascades.

AT1 Receptor Signhaling

The AT1 receptor is the primary mediator of the well-known effects of Angiotensin Il, including
vasoconstriction, aldosterone release, and cell growth.[5] Activation of the AT1 receptor by
(Sarl)-Angiotensin Il initiates a signaling cascade predominantly through the Gg/11 and Gi/o
pathways.[5]

e GQ/11 Pathway: Binding of (Sarl)-Angiotensin Il to the AT1 receptor activates the Gg/11
protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes
phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and
diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the
release of intracellular calcium (Ca2+).[6] The rise in intracellular Ca2+ and the activation of
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protein kinase C (PKC) by DAG are central to many of the physiological responses, such as
smooth muscle contraction.

e Gi/o Pathway: The activated AT1 receptor can also couple to Gi/o proteins, leading to the
inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (CAMP) levels.[5]
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Figure 2: Simplified AT1 Receptor Signaling Pathway via Gg/11.
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AT2 Receptor Signaling

The functions of the AT2 receptor are generally considered to counteract the effects of the AT1
receptor, promoting vasodilation, anti-proliferation, and apoptosis.[5] The signaling mechanisms
of the AT2 receptor are less well-defined than those of the AT1 receptor but are thought to
involve G-protein independent pathways and the activation of phosphatases.

Quantitative Biological Data

The biological activity of (Sarl)-Angiotensin Il is characterized by its binding affinity to
angiotensin receptors and its functional potency in eliciting a cellular response.

Parameter Receptor Value Species/System

Ovine tissues

Kd AT1 1.2nM
([Sar1,lle8]-Ang 11)[2]
Ovine tissues
Kd AT2 0.3 nM
([Sar1,lle8]-Ang 11)[2]
COS-1 cells (IP
EC50 AT1 ~1nM production for

[Sarl]Ang ID[7]

Note: Data for the closely related analog [Sarl,lle8]-Angiotensin Il is included for comparative
purposes. The EC50 value is estimated from graphical data.

Experimental Protocols for Biological

Characterization
Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity
of (Sarl)-Angiotensin Il to angiotensin receptors.

Materials:

o Cell membranes expressing AT1 or AT2 receptors
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Radiolabeled angiotensin Il analog (e.g., 125I-[Sar1,lle8]-Ang II)

Unlabeled (Sarl)-Angiotensin Il (competitor)

Binding buffer

Glass fiber filters

Scintillation counter

Procedure:

 Incubate a fixed concentration of the radiolabeled ligand with the cell membranes in the
absence or presence of increasing concentrations of unlabeled (Sarl)-Angiotensin Il.

 After incubation to equilibrium, separate the bound and free radioligand by rapid filtration
through glass fiber filters.

e Wash the filters to remove unbound radioligand.
o Measure the radioactivity retained on the filters using a scintillation counter.

e Plot the percentage of specific binding against the logarithm of the competitor concentration
to generate a competition curve.

» Calculate the IC50 (concentration of competitor that inhibits 50% of specific binding) and
subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

Incubate Membranes with | Rapid Filtration through - Wash Filters to .| Measure Radioactivity | Generate Competition Curve
Radioligand & Competitor "|  Glass Fiber Filters | Remove Unbound Ligand | (Scintillation Counter) . & Calculate IC50/Ki

Click to download full resolution via product page

Figure 3: Workflow for a Competitive Radioligand Binding Assay.

Intracellular Calcium Mobilization Assay
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This protocol outlines a method to measure the functional potency of (Sarl)-Angiotensin Il in
stimulating intracellular calcium release.

Materials:

Cells expressing the AT1 receptor

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

(Sarl)-Angiotensin Il

Assay buffer

Fluorometric imaging plate reader or fluorescence microscope
Procedure:

o Culture cells expressing the AT1 receptor in a multi-well plate.

» Load the cells with a calcium-sensitive fluorescent dye.

e Wash the cells to remove excess dye.

» Stimulate the cells with varying concentrations of (Sarl)-Angiotensin Il.

o Measure the change in fluorescence intensity over time, which corresponds to the change in
intracellular calcium concentration.

» Plot the peak fluorescence response against the logarithm of the agonist concentration to
generate a dose-response curve.

o Calculate the EC50 (concentration of agonist that produces 50% of the maximal response).

This technical guide provides a foundational understanding of (Sarl)-Angiotensin Il for
researchers and professionals in the field. The detailed protocols and structured data are
intended to facilitate experimental design and interpretation. Further investigation into the
nuanced signaling pathways and the development of more selective analogs remains an active
area of research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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